molecular formula C4H8Cl2O3S2 B14558536 2-Chloroethylsulfinyl 2-chloroethanesulfinate CAS No. 62101-22-8

2-Chloroethylsulfinyl 2-chloroethanesulfinate

Cat. No.: B14558536
CAS No.: 62101-22-8
M. Wt: 239.1 g/mol
InChI Key: NICKDWJPKLUEJC-UHFFFAOYSA-N
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Description

2-Chloroethylsulfinyl 2-chloroethanesulfinate is a chemical compound known for its unique structure and reactivity. It is used in various chemical reactions and has applications in different fields of scientific research. This compound is characterized by the presence of two chloroethyl groups attached to a sulfinyl and sulfinate functional group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloroethylsulfinyl 2-chloroethanesulfinate typically involves the reaction of 2-chloroethanol with sulfur-containing reagents. One common method is the reaction of 2-chloroethanol with thionyl chloride (SOCl2) to form 2-chloroethyl chloride, which is then reacted with sodium sulfinate (NaSO2Cl) to yield the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Chloroethylsulfinyl 2-chloroethanesulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloroethylsulfinyl 2-chloroethanesulfinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloroethylsulfinyl 2-chloroethanesulfinate involves its reactivity with various nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to the formation of new chemical entities. The sulfinyl and sulfinate groups play a crucial role in its reactivity, allowing it to participate in a wide range of chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloroethylsulfinyl 2-chloroethanesulfinate is unique due to the presence of both sulfinyl and sulfinate groups, which provide distinct reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a broader range of reactions compared to similar compounds .

Properties

CAS No.

62101-22-8

Molecular Formula

C4H8Cl2O3S2

Molecular Weight

239.1 g/mol

IUPAC Name

2-chloroethylsulfinyl 2-chloroethanesulfinate

InChI

InChI=1S/C4H8Cl2O3S2/c5-1-3-10(7)9-11(8)4-2-6/h1-4H2

InChI Key

NICKDWJPKLUEJC-UHFFFAOYSA-N

Canonical SMILES

C(CCl)S(=O)OS(=O)CCCl

Origin of Product

United States

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